
(1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate is a chiral compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound features a cyclobutane ring, which is a four-membered ring structure, and possesses both hydroxyl and ester functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be formed through [2+2] cycloaddition reactions of alkenes.
Introduction of Functional Groups: Hydroxyl and ester groups can be introduced through various organic reactions such as hydroboration-oxidation and esterification.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Catalysts and specific reaction conditions are often employed to achieve the desired stereochemistry.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can undergo substitution reactions with halides in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: HCl (Hydrochloric acid), HBr (Hydrobromic acid).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology
Enzyme Inhibition: Potential use as an inhibitor in biochemical pathways.
Metabolic Studies: Used in studies to understand metabolic pathways involving cyclobutane derivatives.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Therapeutic Agents: Investigated for its potential therapeutic properties.
Industry
Materials Science: Used in the development of new materials with specific properties.
Polymer Synthesis: Employed in the synthesis of polymers with unique characteristics.
作用机制
The mechanism of action of (1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring’s strain can also play a role in its reactivity.
相似化合物的比较
Similar Compounds
(1R,2S)-Ethyl 2-hydroxycyclobutanecarboxylate: A stereoisomer with different spatial arrangement.
Methyl 2-hydroxycyclobutanecarboxylate: Similar structure but with a methyl ester group.
Cyclobutanecarboxylic acid: Lacks the hydroxyl and ester groups but shares the cyclobutane ring.
Uniqueness
(1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Its combination of functional groups and ring strain makes it a valuable compound in various applications.
属性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
ethyl 2-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6(5)8/h5-6,8H,2-4H2,1H3 |
InChI 键 |
XLPWARQDCQSFMG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971376.png)
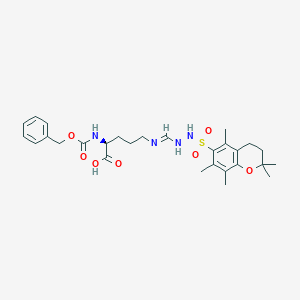
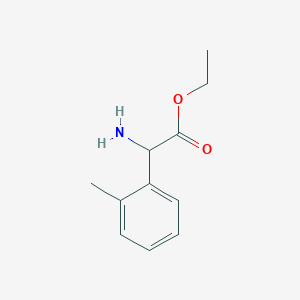
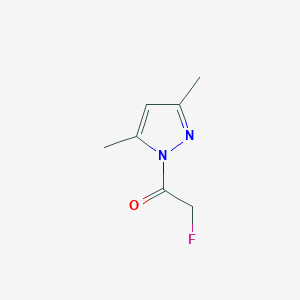

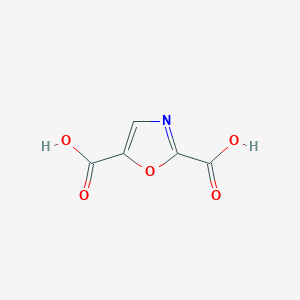
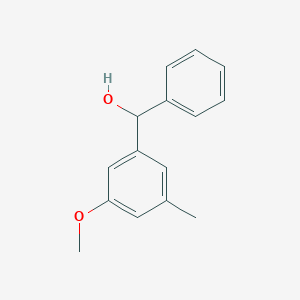
![2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one](/img/structure/B12971416.png)



![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12971438.png)
![5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide](/img/structure/B12971455.png)

